molecular formula C13H21NO4 B2664144 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid CAS No. 1781122-64-2

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid

Cat. No.: B2664144
CAS No.: 1781122-64-2
M. Wt: 255.314
InChI Key: JVGKKFAANDQUHO-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid (CAS# 1781122-64-2) is a high-value chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, serves as a crucial building block in the synthesis of novel therapeutic agents . Its unique structure, featuring both a tert-butoxycarbonyl (Boc)-protected pyrrolidine and a cyclopropanecarboxylic acid moiety, makes it particularly valuable for constructing complex molecules targeting enzymatic pathways. Researchers utilize this compound extensively in the development of potent and selective inhibitors, including Sphingosine Kinase 2 (SphK2) inhibitors for investigating cancer, inflammation, and neurological disorders , as well as novel cGAS (cyclic GMP-AMP synthase) inhibitors for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutieres Syndrome (AGS), and Rheumatoid Arthritis . The Boc-protecting group enhances the compound's stability and solubility for synthetic manipulations, allowing for selective deprotection under mild acidic conditions to generate the secondary amine for further functionalization. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-5-10(14)8-7-9(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGKKFAANDQUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781122-64-2
Record name 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid
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Preparation Methods

The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Drug Development

The compound is being explored as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to known neurotransmitter modulators allows it to be a candidate for drug development aimed at enhancing cognitive functions or managing mood disorders.

Inhibitor Design

Research indicates that derivatives of this compound can act as potent inhibitors for specific biological targets, such as enzymes involved in metabolic pathways. For instance, modifications to the pyrrolidine ring have shown promise in enhancing binding affinity to target proteins, making it a valuable scaffold for designing new inhibitors .

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures. For example, it can be utilized in the synthesis of cyclopropane derivatives that are essential in creating biologically active compounds .

Chiral Synthesis

Due to the presence of stereogenic centers, this compound is instrumental in developing chiral syntheses, which are crucial for producing enantiomerically pure substances required in pharmaceuticals . The introduction of the tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions that can yield desired stereoisomers.

Case Study 1: Neuropharmacological Research

A study conducted on the derivatives of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid demonstrated its effectiveness as a selective serotonin receptor modulator. The research highlighted how variations in the substituents on the pyrrolidine ring significantly affected the pharmacological profile, suggesting potential applications in treating anxiety and depression disorders .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified versions of this compound. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, leading researchers to consider these compounds for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .

Comparison with Similar Compounds

(1R,2S)-1-(tert-Butoxycarbonylamino)-2-vinylcyclopropanecarboxylic Acid (CAS 259221-77-7)

Key Differences :

  • Substituents: Replaces the pyrrolidine ring with a vinyl group and a Boc-protected amino group directly on the cyclopropane.
  • Reactivity : The vinyl group may participate in cycloaddition or polymerization reactions, unlike the pyrrolidine-containing analog.
  • Applications: Likely used in synthesizing constrained peptides or as a dipeptide mimetic, leveraging the cyclopropane’s rigidity.

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid (Ref: 10-F446254)

Key Differences :

  • Core Structure : Replaces the cyclopropane with a benzene ring, introducing aromaticity.
  • Electronic Properties : The benzoic acid moiety enhances π-π stacking interactions, useful in drug design targeting aromatic enzyme pockets.
  • Solubility : Likely less polar than the cyclopropane analog due to the hydrophobic benzene ring.
    Applications : Suitable for applications requiring aromatic pharmacophores, such as kinase inhibitors or receptor antagonists .

1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride (Ref: 10-F463149)

Key Differences :

  • Functional Groups: Features a methylamino group instead of Boc-pyrrolidine, and exists as a hydrochloride salt.
  • Solubility : The hydrochloride salt improves aqueous solubility, advantageous for in vitro assays.
  • Stability: The lack of Boc protection makes it prone to oxidation but simplifies deprotection steps in synthesis. Applications: Primarily used in building blocks for non-peptidic small molecules or as a zwitterionic moiety in prodrugs .

Comparative Data Table

Compound Name CAS/Ref Molecular Formula Key Functional Groups Solubility Trends Potential Applications
2-(1-(Boc)pyrrolidin-2-yl)cyclopropanecarboxylic acid - C₁₃H₂₁NO₄ Boc-pyrrolidine, cyclopropane, COOH Moderate (polarity) Peptide mimics, protease inhibitors
(1R,2S)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid 259221-77-7 C₁₁H₁₈NO₄ Boc-amino, vinyl, cyclopropane, COOH Low (hydrophobic vinyl) Constrained peptide synthesis
4-(1-(Boc)pyrrolidin-2-yl)benzoic acid 10-F446254 C₁₆H₂₁NO₄ Boc-pyrrolidine, benzene, COOH Low (aromatic) Kinase inhibitors, receptor antagonists
1-(Methylamino)cyclopropanecarboxylic acid HCl 10-F463149 C₅H₉NO₂·HCl Methylamino, cyclopropane, COOH High (ionic) Zwitterionic prodrugs, small molecules

Research Findings and Implications

  • Boc Group Utility: All Boc-protected analogs share reversible amine protection, critical for multi-step syntheses. However, the hydrochloride salt in 1-(methylamino)cyclopropanecarboxylic acid bypasses deprotection steps, favoring rapid synthesis .
  • Solubility vs. Bioavailability : Hydrophobic analogs (e.g., benzoic acid derivative) may excel in membrane penetration but require formulation adjustments for clinical use.

Biological Activity

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid (C13H21NO4) is a complex organic compound notable for its structural features, including a cyclopropane ring and a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The biological activity of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid is primarily linked to its ability to interact with specific biomolecular targets. The Boc group protects the amine functionality, facilitating selective reactions at other sites. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets, including enzymes and receptors involved in metabolic processes.

Research Findings

Research has indicated that this compound may serve as a substrate in biochemical assays, allowing for the study of enzyme kinetics and mechanisms. Its unique structural properties enable it to act as an intermediate in the synthesis of complex organic molecules, which are crucial in drug development.

Case Studies

  • Enzyme Inhibition : Studies have shown that compounds structurally similar to 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid exhibit inhibitory activity against various enzymes. For instance, inhibitors targeting O-Acetylserine sulfhydrylase (OASS) demonstrated significant effects on bacterial growth, suggesting potential applications as antimicrobial agents .
  • Antimicrobial Activity : In vitro assays have revealed that some derivatives of cyclopropane-containing compounds exhibit low cytotoxicity while maintaining antimicrobial activity against pathogenic bacteria. This highlights the potential of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid as a lead compound in developing new antibiotics .
  • Therapeutic Applications : The compound has been investigated for its role as a precursor in drug development, particularly for designing novel therapeutic agents targeting specific diseases. Its structural features allow for modifications that can enhance pharmacological properties while minimizing toxicity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)cyclopropane-1-carboxylic acidSimilar Boc-protected pyrrolidine and cyclopropane structureActive against OASS with low cytotoxicity
1-(tert-Butoxycarbonyl)-2-pyrrolidinoneLacks cyclopropane ringLimited biological activity compared to cyclopropane derivatives
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acidSimilar structure but with acetic acid moietyDifferent reactivity profile; less potent

Applications in Scientific Research

The compound's unique properties make it suitable for various applications:

  • Organic Synthesis : It serves as a building block in the synthesis of complex molecules, contributing to advancements in chemical research.
  • Biochemical Assays : Utilized to study enzyme mechanisms and interactions with biomolecules, facilitating insights into metabolic pathways.
  • Pharmaceutical Development : Explored for its potential therapeutic applications, particularly as an intermediate in synthesizing drugs targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid with high stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pyrrolidine precursor followed by Boc protection. A common approach uses palladium-catalyzed coupling reactions or cyclopropane ring formation via Simmons–Smith reagents. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Rh(II)-catalyzed cyclopropanation) are recommended. Post-synthesis, HPLC or chiral column chromatography is critical to isolate the desired enantiomer .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C-NMR to verify the Boc-protected pyrrolidine and cyclopropane moieties. Single-crystal X-ray diffraction (as in ) provides definitive stereochemical confirmation. Purity (>98%) should be validated via reverse-phase HPLC with UV detection at 210–254 nm. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .

Q. What storage conditions are optimal to maintain the compound’s stability?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent Boc-group hydrolysis. Lyophilized powders are stable for years, while solutions in DMSO or DMF should be aliquoted to avoid freeze-thaw cycles. Monitor degradation via periodic NMR or TLC .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence biological activity in enzyme inhibition studies?

  • Methodological Answer : Enantiomers of cyclopropane derivatives often exhibit divergent binding affinities due to steric and electronic effects. For example, the (1R,2R) configuration (as in ) may enhance interactions with hydrophobic enzyme pockets. Use molecular docking simulations paired with in vitro assays (e.g., IC50_{50} measurements) to correlate stereochemistry with activity. Comparative studies with diastereomers (e.g., cis vs. trans) are essential .

Q. What strategies resolve contradictions in Boc deprotection efficiency reported across studies?

  • Methodological Answer : Boc deprotection under acidic conditions (e.g., TFA in DCM) can vary due to steric hindrance from the cyclopropane ring. If low efficiency is observed, optimize reaction time (12–24 hr) or use microwave-assisted deprotection at 50–60°C. Validate completeness via 1H^1H-NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .

Q. How can researchers design experiments to probe the compound’s role in modulating metabolic pathways?

  • Methodological Answer : Use isotope-labeled analogs (e.g., 13C^{13}C-cyclopropane) in tracer studies to track incorporation into metabolic intermediates. Pair this with transcriptomics (RNA-seq) to identify upregulated/downregulated pathways. For in vivo models, administer the compound via intraperitoneal injection and quantify metabolites via LC-MS .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to identify reactive sites (e.g., cyclopropane ring strain). Compare with experimental data (e.g., reaction kinetics with thiols or amines) to validate predictions. Software like Gaussian or ORCA is recommended .

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